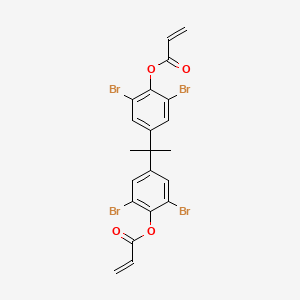

Tetrabromobisphenol A diacrylate

Description

Academic and industrial research into Tetrabromobisphenol A diacrylate is centered on its function as a reactive monomer. Unlike its precursor, TBBPA, which can be used as either an additive or a reactive flame retardant, TBBPA-DA is primarily designed to be chemically integrated into a polymer structure. This integration is a key aspect of the research surrounding this compound.

The synthesis of TBBPA-DA typically involves the reaction of Tetrabromobisphenol A with acryloyl chloride in the presence of a base like triethylamine (B128534). nih.gov This process attaches acrylate (B77674) groups to the bisphenol A core, rendering the molecule capable of undergoing polymerization.

This compound is a member of the brominated flame retardant (BFR) family, a significant subclass of halogenated flame retardants. inchem.org BFRs are utilized for their effectiveness in inhibiting combustion in a wide range of polymeric materials. chem960.comresearchgate.net Research in this area distinguishes between two main types of flame retardants: additive and reactive.

Additive flame retardants are physically mixed into a polymer, whereas reactive flame retardants, like TBBPA-DA, are chemically bonded to the polymer backbone. inchem.org This distinction is crucial in research, as reactive flame retardants are an integral part of the final polymer matrix, which can influence the material's properties and reduce the potential for the flame retardant to leach out over time. industrialchemicals.gov.au Academic inquiry often compares the efficacy and properties of polymers containing reactive BFRs like TBBPA-DA to those with additive BFRs or non-halogenated alternatives. researchgate.netresearchgate.net

The true significance of TBBPA-DA lies in its application in polymer chemistry and the development of advanced materials. The diacrylate functional groups are highly reactive and can be polymerized through various methods, most notably via free-radical polymerization initiated by ultraviolet (UV) light. googleapis.comjustia.com This makes TBBPA-DA a valuable component in UV-curable resins. googleapis.comjustia.com

Research in this domain focuses on formulating and characterizing polymers that incorporate TBBPA-DA. These materials are investigated for use in specialized applications such as coatings, adhesives, and the fabrication of electronic components, including printed circuit boards. google.comgoogleapis.com The incorporation of the tetrabromobisphenol A moiety imparts flame-retardant properties to the resulting polymer, while the acrylate backbone determines the material's mechanical and thermal characteristics. google.comgoogleapis.com Studies have explored its use in various polymer systems, including epoxy resins, polyester (B1180765) resins, and as a component in radiation-curable compositions for applications like 3D printing. nih.govgoogle.comgoogleapis.com

The academic inquiry into TBBPA-DA is multifaceted, covering its synthesis, polymerization, and the properties of the resulting materials. Researchers have investigated the kinetics of its photopolymerization to understand how quickly it cures and the degree of conversion of the acrylate double bonds.

A significant area of study involves the thermal behavior and flame retardancy of polymers containing TBBPA-DA. nih.gov Techniques such as thermogravimetric analysis (TGA) are used to determine the decomposition temperature and char yield of these materials, which are indicators of their thermal stability and flame-retardant efficiency. nih.gov For instance, research has shown that TBBPA-DA has a decomposition temperature of around 345 °C. nih.gov

Furthermore, scientific investigations explore the creation of hybrid materials by combining TBBPA-DA with other compounds, such as phosphorus-containing flame retardants, to study potential synergistic effects on flame retardancy. nih.govresearchgate.net The development of novel polymer composites and blends containing TBBPA-DA for advanced material applications remains an active area of research. justia.comgoogle.com

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 55205-38-4 | chemsrc.com |

| Molecular Formula | C21H16Br4O4 | chemsrc.com |

| Molecular Weight | 651.965 g/mol | chemsrc.com |

| Boiling Point | 576 °C at 760 mmHg | chemsrc.com |

| Flash Point | 302.1 °C | chemsrc.com |

| Density | 1.781 g/cm³ | chemsrc.com |

| Decomposition Temp. (TGA) | 345 °C | nih.gov |

Structure

3D Structure

Properties

CAS No. |

55205-38-4 |

|---|---|

Molecular Formula |

C21H16Br4O4 |

Molecular Weight |

652 g/mol |

IUPAC Name |

[2,6-dibromo-4-[2-(3,5-dibromo-4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate |

InChI |

InChI=1S/C21H16Br4O4/c1-5-17(26)28-19-13(22)7-11(8-14(19)23)21(3,4)12-9-15(24)20(16(25)10-12)29-18(27)6-2/h5-10H,1-2H2,3-4H3 |

InChI Key |

VSVDQVJQWXJJSS-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)C=C)Br)C2=CC(=C(C(=C2)Br)OC(=O)C=C)Br |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)C=C)Br)C2=CC(=C(C(=C2)Br)OC(=O)C=C)Br |

Origin of Product |

United States |

Synthetic Methodologies and Polymerization Chemistry of Tetrabromobisphenol a Diacrylate

Advanced Synthetic Routes for Diacrylate Derivatives

The synthesis of Tetrabromobisphenol A diacrylate (TBBPA-DA) is primarily achieved through the esterification of Tetrabromobisphenol A (TBBPA) with an acrylic acid derivative. A common and effective method involves the reaction of TBBPA with acryloyl chloride in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of TBBPA act as nucleophiles, attacking the electrophilic carbonyl carbon of acryloyl chloride. A tertiary amine, such as triethylamine (B128534), is typically used as a hydrogen chloride scavenger to drive the reaction to completion by neutralizing the HCl byproduct. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) at controlled temperatures to minimize side reactions.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Condition |

| Reactants | Tetrabromobisphenol A (TBBPA), Acryloyl Chloride |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Base | Triethylamine (TEA) |

| Molar Ratio (TBBPA:Acryloyl Chloride:TEA) | 1 : 2.2 : 2.5 |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4 - 12 hours |

Purification of the resulting TBBPA-DA is crucial and is typically achieved through a series of washing steps to remove the triethylamine hydrochloride salt and any unreacted starting materials. This is followed by drying and potentially recrystallization or column chromatography to obtain a high-purity product. The successful synthesis and purity can be confirmed using spectroscopic techniques such as FTIR and NMR.

Polymerization Mechanisms and Kinetics

This compound, being a difunctional monomer, is capable of undergoing polymerization to form a highly crosslinked, three-dimensional network. The primary mechanism for this is free-radical polymerization, which can be initiated by thermal or photochemical means.

Radical Polymerization Investigations

The radical polymerization of diacrylates like TBBPA-DA is characterized by a chain-growth mechanism involving initiation, propagation, and termination steps. The process is often marked by autoacceleration, also known as the gel effect or Trommsdorff-Norrish effect. This phenomenon arises from a decrease in the termination rate as the viscosity of the polymerizing medium increases, leading to a rapid increase in the polymerization rate.

The kinetics of such polymerizations can be complex. The rate of polymerization (R_p) is dependent on the monomer concentration ([M]) and the initiator concentration ([I]), as described by the general rate equation for radical polymerization:

Rp = kp[M](fkd[I] / kt)1/2

Where:

kp is the propagation rate constant

kd is the initiator dissociation rate constant

kt is the termination rate constant

f is the initiator efficiency

For diacrylates, the kinetics are further complicated by the formation of a crosslinked network, which can lead to diffusion-controlled reactions for both propagation and termination steps at higher conversions. Studies on similar diacrylate monomers have shown that the final conversion is influenced by factors such as monomer functionality, initiator concentration, and light intensity in the case of photopolymerization.

Curing Dynamics in Polymer Matrices

The curing of TBBPA-DA, particularly in the context of forming a polymer matrix, involves the transformation of the liquid monomer into a solid, crosslinked thermoset. This process is often monitored using techniques like differential scanning calorimetry (DSC) to study the reaction exotherm and determine kinetic parameters.

UV curing is a particularly relevant method for diacrylate systems. In this process, a photoinitiator is added to the TBBPA-DA formulation. Upon exposure to UV radiation, the photoinitiator generates free radicals, initiating polymerization. The curing kinetics can be investigated using photo-DSC, which measures the heat flow during UV irradiation.

The Avrami theory of phase change can be applied to model the isothermal curing kinetics of such systems. The degree of conversion (α) as a function of time (t) can be described by the Avrami equation:

α(t) = 1 - exp(-ktn)

Where:

n is the Avrami exponent, which provides insights into the nucleation and growth mechanism of the crosslinked network.

The curing dynamics are significantly influenced by the formulation components, including the type and concentration of the photoinitiator, as well as process parameters like UV light intensity and exposure time. For instance, higher light intensity generally leads to a faster curing rate and a higher degree of conversion.

Table 2: Factors Influencing UV Curing Dynamics of Diacrylate Resins

| Factor | Influence |

| Photoinitiator Type & Concentration | Affects the efficiency of radical generation and the overall cure speed. |

| UV Light Intensity | Higher intensity generally increases the rate of polymerization and final conversion. |

| Exposure Time | Longer exposure leads to higher conversion, up to a limiting value. |

| Monomer Viscosity | Affects molecular mobility and can influence the onset of diffusion control. |

| Temperature | Can influence both initiation and propagation rates. |

Spectroscopic and Chromatographic Characterization of Polymeric Systems Incorporating this compound

The characterization of both the TBBPA-DA monomer and the resulting crosslinked polymer is essential to confirm its structure and properties.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the synthesis and polymerization of TBBPA-DA. In the monomer, characteristic peaks for the acrylate (B77674) C=C double bond (around 1635 cm⁻¹), the ester C=O carbonyl group (around 1725 cm⁻¹), and the aromatic C-Br bonds would be expected. During polymerization, the disappearance of the acrylate C=C peak can be used to monitor the extent of the reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the TBBPA-DA monomer. The spectra would show characteristic signals for the aromatic protons and carbons of the TBBPA backbone, as well as the protons and carbons of the acrylate groups. For the crosslinked polymer, solid-state NMR would be required to obtain structural information due to its insolubility. nih.gov

Chromatographic Techniques:

Gel Permeation Chromatography (GPC): GPC is a technique used to determine the molecular weight and molecular weight distribution of polymers. gatech.edu For the soluble prepolymer of TBBPA-DA (before significant crosslinking), GPC could provide information on the initial chain growth. However, once a significant crosslinked network is formed, the polymer becomes insoluble, making GPC analysis challenging. Analysis of soluble fractions or degradation products can still provide valuable insights into the network structure. nih.gov

Table 3: Key Spectroscopic and Chromatographic Data for TBBPA-DA and its Polymer

| Technique | Analyte | Expected Observations |

| FTIR | TBBPA-DA Monomer | Peaks for C=C (acrylate), C=O (ester), C-Br, aromatic rings. |

| FTIR | Poly(TBBPA-DA) | Disappearance or significant reduction of the C=C acrylate peak. |

| ¹H & ¹³C NMR | TBBPA-DA Monomer | Signals corresponding to aromatic, isopropylidene, and acrylate protons/carbons. |

| Solid-State NMR | Poly(TBBPA-DA) | Broadened signals characteristic of a crosslinked polymer network. |

| GPC | Soluble Prepolymer | Determination of number-average (Mn) and weight-average (Mw) molecular weights. |

Environmental Occurrence and Distribution of Tetrabromobisphenol a Diacrylate and Its Transformation Products

Environmental Distribution in Diverse Compartments

The environmental distribution of TBBPA and its analogues is widespread, with their presence detected in aquatic, terrestrial, and atmospheric compartments. The primary sources of these contaminants are industrial effluents from manufacturing facilities, leachate from landfills containing products with BFRs, and the disposal and recycling of electronic waste. nih.govregulations.gov

Aquatic Systems (Surface Water, Wastewater, and Sediments)

TBBPA and its derivatives are frequently detected in various aquatic environments, from industrial wastewater to remote lakes.

Surface Water: Concentrations of TBBPA in surface waters can vary significantly depending on the proximity to industrial sources. In German rivers, TBBPA has been detected in concentrations ranging from 0.81 to 20.4 ng/L. industrialchemicals.gov.au A study of English lakes found TBBPA concentrations between 0.14 and 3.2 ng/L, with approximately 60% of the detected TBBPA being dissolved in the water and the rest attached to particulate matter. industrialchemicals.gov.au In China's Taihu Lake, levels ranged from not detected to 1.12 ng/L. industrialchemicals.gov.au More significantly, concentrations in Lake Chaohu, located in a heavily industrialized region of China, were found to be in the range of 0.85 – 4.87 µg/L. industrialchemicals.gov.au In the Yellow and Bohai Seas, TBBPA concentrations in surface water have been reported to range from not detected to 0.46 µg/L. researchgate.net

Wastewater: Wastewater treatment plants (WWTPs) are a significant conduit for the release of TBBPA into the environment. nih.gov Effluent from WWTPs in Germany contained TBBPA at concentrations of 0.62-25.0 ng/L. industrialchemicals.gov.au In China, TBBPA levels in sludge from 30 WWTPs ranged from <0.4 to 259 ng/g dry weight. nih.gov The efficiency of TBBPA removal in WWTPs can be influenced by factors such as pH and the concentration of activated sludge. eeer.org

Sediments: Due to their hydrophobic nature, TBBPA and its analogues tend to adsorb to particulate matter and accumulate in sediments. nih.gov In mangrove sediments in Southeast China, TBBPA levels ranged from 1.80 to 40.77 ng/g dry weight (dw), with higher concentrations often associated with agricultural pollution. gdut.edu.cn A study in the Weihe River in China reported TBBPA concentrations in sediments ranging from not detected to 3.889 ng/g dw. nih.gov In contrast, significantly higher levels, from 19.8 to 15.2 µg/g dw, have been found in other studies. nih.gov Sediments from an e-waste dismantling area in the Lianjiang River, China, showed TBBPA concentrations ranging from 108 to 3,100 ng/g dw. gdut.edu.cn

| Environmental Compartment | Location | Concentration Range | Reference(s) |

| Surface Water | German Rivers | 0.81 - 20.4 ng/L | industrialchemicals.gov.au |

| English Lakes | 0.14 - 3.2 ng/L | industrialchemicals.gov.au | |

| Taihu Lake, China | ND - 1.12 ng/L | industrialchemicals.gov.au | |

| Lake Chaohu, China | 0.85 - 4.87 µg/L | industrialchemicals.gov.au | |

| Yellow & Bohai Seas, China | ND - 0.46 µg/L | researchgate.net | |

| Weihe River, China | ND - 12.279 ng/L | nih.gov | |

| Fuhe River & Baiyang Lake, China | 18.5 - 82.6 ng/L | nih.gov | |

| Wastewater Effluent | Germany | 0.62 - 25.0 ng/L | industrialchemicals.gov.au |

| Sewage Sludge | China | <0.4 - 259 ng/g dw | nih.gov |

| Sweden | <0.3 - 220 µg/kg ww | industrialchemicals.gov.au | |

| Spain | ND - 472 ng/g dw | nih.gov | |

| Sediments | Mangrove Sediments, China | 1.80 - 40.77 ng/g dw | gdut.edu.cn |

| Weihe River, China | ND - 3.889 ng/g dw | nih.gov | |

| Lianjiang River, China (e-waste site) | 108 - 3,100 ng/g dw | gdut.edu.cn | |

| Other Chinese Rivers | 19.8 - 15.2 µg/g dw | nih.gov |

ND = Not Detected, dw = dry weight, ww = wet weight

Terrestrial Environments (Soil, Dust)

TBBPA and its derivatives contaminate terrestrial environments primarily through the land application of sewage sludge and atmospheric deposition. nih.govindustrialchemicals.gov.au

Soil: The application of sewage sludge to agricultural land is a significant pathway for TBBPA to enter the soil. industrialchemicals.gov.au While specific concentrations in agricultural soils are not extensively documented in the provided search results, the presence of TBBPA in sewage sludge at levels up to 259 ng/g dw suggests a potential for soil contamination. nih.gov

Dust: Indoor dust is a major reservoir for TBBPA and its analogues, largely due to their use in electronic equipment, furniture, and building materials. wikipedia.orgca.gov Concentrations of TBBPA in indoor dust can vary widely. A study in the Philippines found TBBPA levels in indoor dust ranging from not detected to 4,916 ng/g. researchgate.net In South Korea, TBBPA concentrations in dust from various indoor environments ranged from 78.87 to 463.81 ng/g. nih.gov A study on consumer electronics found TBBPA concentrations in dust collected from their surfaces to be as high as 523 ng/mL from a 100 cm² area. nih.gov

| Environmental Compartment | Location/Source | Concentration Range | Reference(s) |

| Indoor Dust | Philippines | ND - 4,916 ng/g | researchgate.net |

| South Korea | 78.87 - 463.81 ng/g | nih.gov | |

| Consumer Electronics Surfaces | up to 523 ng/mL | nih.gov |

ND = Not Detected

Atmospheric Presence

The presence of TBBPA in the atmosphere, often adsorbed to particulate matter, allows for its long-range transport. chemicalwatch.com Typical concentrations in rural and urban air are generally low, in the range of 0.5-25 pg/m³. chemicalwatch.com However, significantly higher concentrations have been measured near manufacturing facilities, with reports of 1.8 µg/m³ near a US facility. chemicalwatch.com The detection of TBBPA in the Arctic at concentrations ranging from 0.05 to 70 pg/m³ provides evidence of its potential for long-range atmospheric transport. chemicalwatch.comnih.gov

Biotic Accumulation and Trophic Transfer Pathways

TBBPA and its analogues can be taken up by organisms from their environment and accumulate in their tissues. nih.govnih.gov The extent of bioaccumulation and its transfer through the food web are critical for understanding the ecological risks of these compounds.

Biotic Accumulation: Studies have shown that TBBPA can accumulate in a variety of aquatic organisms. In a study at an e-waste recycling site, TBBPA concentrations in aquatic species ranged from 350 to 1,970 pg/g wet weight, with higher levels in invertebrates compared to fish. nih.gov The field-determined bioaccumulation factors (BAFs) for TBBPA in two aquatic invertebrate species were found to be nearly or greater than 5,000, indicating a high potential for bioaccumulation. nih.gov In a simulated aquatic food chain, the bioconcentration factor (BCF) for TBBPA-diallyl ether (TBBPA-DAE) in brine shrimp was estimated to be 1.04 L/kg ww. nih.gov

Trophic Transfer: The transfer of TBBPA and its analogues through the food web appears to be complex and can vary between different ecosystems and species. One study of an aquatic food web at an e-waste site found that the lipid-normalized concentrations of TBBPA were negatively correlated with trophic levels, suggesting trophic dilution. nih.gov In contrast, a simulated trophic transfer study from brine shrimp to zebrafish showed that TBBPA-DAE could be assimilated by the zebrafish, although the biomagnification factor (BMF) was low (0.684 g/g ww). nih.govresearchgate.net This suggests that while trophic transfer can occur, biotransformation may play a significant role in regulating the bioaccumulation of these compounds in higher trophic-level organisms. nih.gov

| Parameter | Organism/Food Chain | Value | Reference(s) |

| Concentration in Biota | Aquatic species (e-waste site) | 350 - 1,970 pg/g ww | nih.gov |

| Bioaccumulation Factor (BAF) | Aquatic invertebrates | ≈ or > 5,000 | nih.gov |

| Bioconcentration Factor (BCF) | Brine shrimp (for TBBPA-DAE) | 1.04 L/kg ww | nih.gov |

| Biomagnification Factor (BMF) | Zebrafish (from brine shrimp for TBBPA-DAE) | 0.684 g/g ww | nih.govresearchgate.net |

ww = wet weight

Environmental Partitioning and Transport Mechanisms

The movement and fate of TBBPA diacrylate and its analogues in the environment are governed by their physicochemical properties, which influence how they partition between different environmental compartments.

Adsorption and Desorption Dynamics in Environmental Media

The tendency of a chemical to attach to (adsorb) or detach from (desorb) solid particles like soil and sediment is a key factor in its environmental transport. TBBPA, being a hydrophobic compound, has a high affinity for organic matter in soil and sediment. nih.govgdut.edu.cn

The adsorption of TBBPA is influenced by several factors, including the pH of the surrounding medium and the characteristics of the adsorbent material. nih.govresearchgate.net TBBPA has two pKa values (7.5 and 8.5), meaning its ionic state and hydrophobicity change with pH. nih.gov At a pH below 7.0, TBBPA is less soluble and more likely to leach from water and adsorb to solids. eeer.org

Studies on the adsorption of TBBPA onto various materials have been conducted to understand its environmental behavior and to develop remediation technologies. For example, activated carbon has shown high efficiency in adsorbing TBBPA from water, with removal rates exceeding 90%. researchgate.net The adsorption process is often described by models such as the Langmuir and Freundlich isotherms. nih.govresearchgate.net Research on functionalized mesoporous silica (B1680970) nanotubes as an adsorbent for TBBPA demonstrated a maximum adsorption capacity of 815.85 mg/g. nih.gov Another study using a magnetic composite, Fe₃O₄/GO/ZIF-67, reported a high adsorption capacity of 232 mg/g for TBBPA in water. mdpi.com These studies indicate that the adsorption of TBBPA is often a chemical process (chemisorption) and can be influenced by interactions such as hydrogen bonding. nih.govmdpi.com

| Adsorbent | Adsorption Capacity | Adsorption Model(s) | Reference(s) |

| Activated Carbon | >90% removal | Langmuir, Freundlich | researchgate.net |

| Functionalized Mesoporous Silica Nanotubes | 815.85 mg/g | Langmuir, Pseudo-second-order kinetics | nih.gov |

| Fe₃O₄/GO/ZIF-67 | 232 mg/g | Langmuir, Pseudo-second-order kinetics | mdpi.com |

Predictive Modeling of Environmental Fate and Transport

Predictive modeling plays a crucial role in understanding the potential environmental distribution and ultimate fate of chemical compounds like Tetrabromobisphenol A diacrylate (TBBPA-DBPE). These models utilize the physicochemical properties of a substance to forecast its behavior in various environmental compartments, including air, water, soil, and sediment. Due to a lack of specific experimental data for TBBPA-DBPE, modeling efforts often rely on data from the parent compound, Tetrabromobisphenol A (TBBPA), and on Quantitative Structure-Activity Relationship (QSAR) predictions. QSAR models are computational tools that estimate the properties of a chemical based on its molecular structure, providing a valuable approach in the absence of empirical data. nih.govnih.gov

Multimedia Fugacity Models

Multimedia fugacity models are frequently employed to predict the environmental partitioning of organic chemicals. unipd.it These models are based on the concept of fugacity, which represents a substance's "escaping tendency" from a particular phase. unipd.it By calculating the fugacity capacity of a chemical in different environmental media, these models can estimate its distribution at equilibrium.

While no specific fugacity modeling studies for TBBPA-DBPE were found, the principles of these models can be applied to anticipate its environmental behavior based on its expected properties. Given its likely high molecular weight and low vapor pressure, TBBPA-DBPE is expected to have a low fugacity in air, suggesting limited long-range atmospheric transport. bsef.com Its anticipated low water solubility and high octanol-water partition coefficient (Kow) would lead to a high fugacity capacity in soil and sediment, indicating that these compartments would be the primary environmental sinks. bsef.com

Predicted Environmental Concentrations (PECs)

Predicted Environmental Concentrations (PECs) are estimations of the concentrations of a chemical that are likely to be found in the environment. These are often calculated using fugacity models or other mass balance models, taking into account production volumes, release scenarios, and the chemical's partitioning behavior.

Modeling of Transformation Product Formation and Fate

The environmental fate of TBBPA-DBPE is also influenced by its transformation into other compounds. Degradation processes can lead to the formation of various transformation products, which may have different physicochemical properties and environmental behaviors.

Studies on TBBPA derivatives have shown that ether bond breakage is a possible transformation pathway. nih.gov For TBBPA-DBPE, this would lead to the formation of TBBPA and other acrylate-containing substances. Additionally, reductive debromination, a process observed for TBBPA, could also occur for TBBPA-DBPE, resulting in the formation of less brominated and potentially more mobile and bioavailable transformation products. nih.gov

The abiotic methylation of TBBPA has also been observed in aqueous environments, leading to the formation of methylated TBBPA derivatives. nih.govresearchgate.netnih.gov It is plausible that similar abiotic methylation processes could occur for TBBPA-DBPE, creating new transformation products with altered environmental fates.

Modeling the fate of these transformation products requires knowledge of their individual physicochemical properties, which are often unknown. However, it is known that some transformation products of TBBPA can be more persistent and bioaccumulative than the parent compound. nih.gov For instance, the biotransformation of TBBPA dimethyl ether back to TBBPA has been observed in plants, suggesting that transformation processes can sometimes lead back to the original contaminant. nih.gov

Key Physicochemical Properties Influencing Model Predictions

The accuracy of predictive models for the environmental fate and transport of TBBPA-DBPE is highly dependent on the quality of the input data for its key physicochemical properties.

Table 1: Key Physicochemical Properties for Environmental Fate Modeling of this compound (Estimated Values)

| Property | Symbol | Estimated Value/Range | Influence on Environmental Fate |

| Molecular Weight | MW | ~700 g/mol | Influences diffusion and transport rates. |

| Vapor Pressure | Vp | Very Low | Low potential for volatilization and long-range atmospheric transport. |

| Water Solubility | Sw | Very Low | Tends to partition out of the water phase and into solid matrices. |

| Octanol-Water Partition Coefficient | log Kow | High | High potential for bioaccumulation in organisms and sorption to organic matter. |

| Organic Carbon-Water Partition Coefficient | log Koc | High | Strong tendency to adsorb to soil and sediment organic carbon. |

| Henry's Law Constant | H | Low | Indicates a low tendency to partition from water to air. |

Note: The values in this table are estimations based on the structure of TBBPA-DBPE and data for the parent compound TBBPA, as specific experimental data for TBBPA-DBPE is limited.

A high log Kow value suggests that TBBPA-DBPE will have a strong affinity for fatty tissues in organisms, indicating a potential for bioaccumulation. A high log Koc value indicates that the compound will be strongly sorbed to organic matter in soil and sediment, limiting its mobility in these compartments. nih.gov A low Henry's Law constant further supports the prediction that TBBPA-DBPE will not readily volatilize from water surfaces.

Data Tables of Model Inputs and Outputs

The following tables illustrate the type of data used in and generated by multimedia fugacity models. The values presented are hypothetical and for illustrative purposes only, as specific modeling studies for TBBPA-DBPE are not available.

Table 2: Hypothetical Input Parameters for a Multimedia Fugacity Model for this compound

| Parameter | Value | Unit |

| Emission Rate | 100 | kg/hr |

| Log Kow | 6.5 | - |

| Log Koc | 5.8 | - |

| Henry's Law Constant | 0.01 | Pa·m³/mol |

| Half-life in Air | 100 | hours |

| Half-life in Water | 1000 | hours |

| Half-life in Soil | 5000 | hours |

| Half-life in Sediment | 10000 | hours |

Table 3: Hypothetical Predicted Environmental Distribution of this compound

| Environmental Compartment | Predicted Distribution (%) |

| Air | < 0.1 |

| Water | 1.5 |

| Soil | 48.5 |

| Sediment | 50.0 |

These hypothetical tables demonstrate that, based on its expected physicochemical properties, TBBPA-DBPE is likely to accumulate predominantly in soil and sediment, with very low concentrations predicted for air and water.

Degradation and Transformation Pathways of Tetrabromobisphenol a Diacrylate in Environmental Systems

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical substance by non-living factors in the environment. For TBBPA-DA, these processes primarily include photolysis, thermal degradation, and advanced oxidation processes.

Photolytic Transformation Mechanisms

Photolysis is the decomposition of molecules by light. When exposed to simulated solar light in water, tetrabromobisphenol A (TBBPA), a related compound, undergoes photolytic degradation. nih.govsigmaaldrich.com The presence of substances like humic acid can influence this process. researchgate.net For instance, under certain light conditions (λ > 400 nm) and in the presence of humic acid, TBBPA can be degraded. researchgate.net The primary reactive oxygen species involved in the phototransformation of TBBPA in the presence of humic acid are singlet oxygen and hydroxyl radicals. researchgate.net

The degradation pathways can be complex. One proposed mechanism for TBBPA photolysis involves a magnetic isotope effect (MIE)-hydrolysis transformation. sigmaaldrich.com In the presence of singlet oxygen, photooxidation can lead to the formation of products like 2,6-dibromophenol (B46663) and isopropylphenol derivatives. sigmaaldrich.com Under irradiation at 300 nm, the reaction of hydroxyl radicals with TBBPA can form tribromohydroxybisphenol A. researchgate.net In saline water, the phototransformation of TBBPA can be influenced by factors like pH and the presence of particulate matter. researchgate.net

Thermal Degradation Studies

Thermal degradation is the breakdown of molecules at elevated temperatures. Studies on the thermal degradation of TBBPA, a compound structurally similar to TBBPA-DA, provide insights into the potential thermal fate of TBBPA-DA. The thermal decomposition of TBBPA is a complex process that begins at temperatures as low as 185°C, although it becomes more significant above 230°C. researchgate.net The process generally occurs in two main stages: an initial debromination step followed by the volatilization of the resulting products and char formation. researchgate.net

The study of pyrolysis kinetics helps in understanding the rate of decomposition under heat. For TBBPA, kinetic models have been developed to describe its thermal decomposition. epa.govua.es The pyrolysis of TBBPA leads to the formation of various byproducts. The primary gaseous product is hydrogen bromide (HBr). researchgate.netresearchgate.net Other volatile organic compounds are also formed, including brominated phenols and bisphenols. researchgate.net

Table 1: Major Pyrolysis Products of TBBPA

| Product Category | Specific Compounds |

| Gaseous Products | Hydrogen bromide (HBr) |

| Brominated Phenols | Bromophenol, Dibromophenol, Tribromophenol |

| Brominated Bisphenols | Tribromobisphenol A, Dibromobisphenol A |

| Other Organics | Bromoacetophenone, Bromobenzaldehyde |

This table is based on findings from pyrolysis studies of TBBPA, a structurally related compound to TBBPA-DA.

During the thermal degradation of TBBPA, a significant amount of char residue is formed as a result of condensation reactions. researchgate.netaston.ac.uk This char is a solid, carbonaceous material. The composition of the char can be complex and may include brominated dibenzodioxin structures, although these are generally not evolved in the volatile phase. researchgate.netaston.ac.uk The char produced from the pyrolysis of plastic waste, which can contain brominated flame retardants, has been investigated for potential applications, such as conversion into activated carbon for adsorption of pollutants. mdpi.commdpi.com The characteristics of the char, including its surface area and porosity, can be influenced by the pyrolysis temperature and subsequent activation processes. mdpi.comresearchgate.net

The thermal degradation of TBBPA leads to the formation of various brominated aromatic compounds. researchgate.net These include brominated phenols such as monobromophenol, dibromophenol, and tribromophenol, with a predominance of those with bromine at the 2-, 2,6-, and 2,4,6- positions. researchgate.net The concentration of these bromophenols tends to decrease at higher temperatures. researchgate.net In addition to phenols, other brominated compounds like bromomethane, dibromomethane, and tribromomethane can be formed, with their yields increasing with temperature. researchgate.net

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. mdpi.com Several AOPs have been investigated for the degradation of TBBPA, which can provide insights into potential remediation strategies for TBBPA-DA.

One effective AOP is ozonation. The ozonation of TBBPA can be rapid, with complete removal observed in a matter of minutes under alkaline conditions. nih.govplos.org The degradation primarily occurs through direct ozone oxidation. nih.govplos.org This process leads to the formation of various intermediates and products, including 2,4,6-tribromophenol (B41969). nih.govplos.org The reaction pathways involve the cleavage of the central carbon atom and cleavage of the benzene (B151609) ring with concurrent debromination. nih.govplos.org

Another AOP involves the use of sulfate (B86663) radicals generated from heat-activated persulfate. rsc.org The degradation of TBBPA in this system follows first-order kinetics and is accelerated by increasing temperature. rsc.org The primary degradation pathways are proposed to be debromination and electron transfer followed by β-scission. rsc.org

Photocatalysis using materials like platinized tungsten oxide (Pt/WO₃) under visible light has also been shown to be effective for TBBPA degradation. nih.gov The process involves both valence band holes and hydroxyl radicals. nih.gov

The Co²⁺/peroxymonosulfate (B1194676) (PMS) system is another AOP that can effectively remove TBBPS, a structurally similar compound, with the primary degradation pathways being β-scission, debromination, and cross-coupling. nih.gov However, this process can lead to the formation of brominated by-products. nih.gov

Ozonation-Based Degradation Pathways

Ozonation has been demonstrated as an effective method for the degradation of Tetrabromobisphenol A (TBBPA) in aqueous solutions. nih.govnih.gov The efficiency of TBBPA removal is significantly influenced by the pH of the solution, with alkaline conditions favoring a more rapid degradation. nih.gov For instance, at an initial concentration of 100 mg/L, TBBPA can be completely decomposed within 6 minutes of ozonation at a pH of 8.0. nih.gov In contrast, under acidic conditions (pH 5.0 and 6.0), complete removal takes approximately 20 minutes. nih.gov

The degradation of TBBPA via ozonation proceeds through two primary reaction pathways:

Cleavage of the central carbon atom: This pathway involves the breaking of the isopropylidene bridge.

Phenyl ring cleavage with concomitant debromination: This involves the breakdown of the aromatic rings and the removal of bromine atoms. nih.gov

During the ozonation process, a variety of transformation products are formed. Seventeen intermediates were identified in one study, including twelve organic compounds and five inorganic substances. nih.gov A notable intermediate is 2,4,6-tribromophenol. nih.gov The process also results in the sequential transformation of organic bromine into bromide and eventually bromate (B103136) ions. nih.gov While ozonation is efficient at degrading the parent TBBPA molecule, it exhibits a low mineralization rate, meaning that the complete conversion of the organic compound to carbon dioxide and water is limited. nih.gov

Interactive Table: Ozonation Degradation Products of TBBPA

| Product ID | Compound Name | Molecular Formula |

|---|---|---|

| P1 | 2,6-dibromo-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol | C15H14Br2O2 |

| P2 | 4-(1-hydroxy-2-(4-hydroxyphenyl)propan-2-yl)-2,6-dibromophenol | C15H14Br2O3 |

| P3 | 4,4'-(propane-2,2-diyl)bis(2,6-dibromophenol) | C15H12Br4O2 |

| P4 | 2,6-dibromo-4-isopropenylphenol | C9H8Br2O |

| P5 | 2,6-dibromobenzoquinone | C6H2Br2O2 |

| P6 | 2,6-dibromohydroquinone | C6H4Br2O2 |

| P7 | 2,4,6-tribromophenol | C6H3Br3O |

This table is a representation of some of the identified degradation products and is not exhaustive.

Hydroxyl Radical Initiated Oxidation

Hydroxyl radicals (•OH) are highly reactive species that play a key role in the oxidative degradation of many organic pollutants. In the context of TBBPA, it has been shown that the compound can induce the generation of hydroxyl radicals in biological systems, such as in the fish species Carassius auratus, leading to oxidative damage. nih.gov

In engineered systems, hydroxyl radicals are the primary reactive species in many advanced oxidation processes. For instance, in the photocatalytic degradation of TBBPA using a UV/TiO₂/H₂O₂ process, hydroxyl radicals are considered the main oxidative species responsible for attacking the TBBPA molecule. deswater.com Similarly, in the visible light-induced photocatalytic degradation of TBBPA on platinized tungsten oxide, both valence band holes (hVB+) and hydroxyl radicals are significantly involved in the degradation process. nih.gov

The reaction between hydroxyl radicals and aromatic compounds like TBBPA can proceed via addition to the aromatic ring or by hydrogen abstraction. For the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), it has been established that the primary attack is ipso-addition to the ether functionality, followed by the elimination of the side chain. capes.gov.br A similar mechanism of •OH addition to the phenyl rings can be expected for TBBPA, leading to debromination and cleavage of the molecule.

Sulfate Radical-Based Oxidation Systems

Sulfate radical-based advanced oxidation processes (SR-AOPs) are another effective method for the degradation of persistent organic pollutants. Sulfate radicals (SO₄•⁻) have a high redox potential and a longer half-life compared to hydroxyl radicals, allowing them to be effective over a broader pH range. nih.govnih.gov These radicals can be generated through the activation of persulfate (PS) or peroxymonosulfate (PMS) by methods such as heat, UV radiation, or transition metals. nih.gov

While specific studies on the degradation of TBBPA diacrylate by sulfate radicals are limited, research on related bisphenol analogues suggests that the degradation mechanisms are similar. bohrium.com The degradation of TBBPA by a ferrate(VI)-CaSO₃ process, which can involve sulfate radicals, proceeds through electron abstraction, debromination, and ring-opening pathways, with the release of bromide ions. researchgate.net For other emerging contaminants, SR-AOPs have been shown to effectively degrade the pollutants through the highly reactive nature of the sulfate radicals. sciety.org

Photocatalytic Degradation Mechanisms

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or platinized tungsten oxide (Pt/WO₃), and a light source (e.g., UV or visible light) to generate reactive oxygen species that break down pollutants. deswater.comnih.gov

The photocatalytic degradation of TBBPA has been shown to be highly effective. In a UV/TiO₂/H₂O₂ system, a degradation efficiency of 99.3% was achieved after 150 minutes. deswater.com The primary reaction in the photocatalytic degradation of TBBPA involves the cleavage between one of the benzene rings and the isopropyl group, followed by debromination, hydroxylation, and demethylation. researchgate.net The process leads to the formation of low molecular weight intermediates, which are subsequently mineralized. researchgate.net

Key findings from photocatalytic degradation studies of TBBPA are summarized below:

Interactive Table: Research Findings on Photocatalytic Degradation of TBBPA

| Catalyst | Light Source | Key Findings | Reference |

|---|---|---|---|

| TiO₂/H₂O₂ | UV (120 W) | 99.3% degradation in 150 min. Main reactive species are hydroxyl radicals. | deswater.com |

| n-Fe₃O₄ and µ-Fe₃O₄ | - | Photocatalysis was more effective than ozonolysis, with ~90% removal in 10 min. | researchgate.net |

| Pt/WO₃ | Visible Light | Degradation rate was 13.4 times higher than with bare WO₃. Both hVB+ and •OH are involved. | nih.gov |

Sonochemical Degradation Approaches

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the generation of reactive radicals, such as •OH, which can degrade organic pollutants. nih.govnih.gov

The degradation of bisphenol A (BPA), the parent compound of TBBPA, through sonochemical reactions has been investigated. Complete degradation of BPA was achieved after several hours of ultrasonic irradiation. nih.gov The degradation proceeds through the formation of aromatic intermediates, followed by the cleavage of the aromatic rings to produce smaller organic acids and formaldehyde. nih.gov

For TBBPA, sonochemical degradation has been studied in conjunction with other processes. For instance, the reductive degradation of TBBPA over iron-silver bimetallic nanoparticles was enhanced by ultrasonic radiation. nih.gov The hydrophobicity of a compound can influence its sonochemical degradation, with more hydrophobic compounds tending to accumulate at the interface of the cavitation bubbles, where they can be degraded by thermal and/or radical pathways. nih.gov

Biotic Degradation Pathways

Biotic degradation involves the transformation of chemical compounds by living organisms, such as microorganisms.

Microbial Transformation Mechanisms

Microorganisms play a significant role in the transformation of TBBPA in the environment. Both anaerobic and aerobic pathways have been identified.

Under anaerobic conditions, the primary transformation mechanism is reductive debromination, where bromine atoms are sequentially removed from the TBBPA molecule. This process can lead to the formation of bisphenol A (BPA) as the final product. nih.govresearchgate.netnih.gov Several bacterial species have been associated with this process, including Dehalococcoides, Desulfovibrio, Propionibacterium, and Methylosinus. nih.gov

Under aerobic conditions, microorganisms can transform TBBPA through different pathways, including O-methylation. researchgate.net Freshwater microalgae have also been shown to transform TBBPA through mechanisms such as sulfation, glucosylation, O-methylation, and debromination. researchgate.net Some of the identified transformation products from microalgal transformation include TBBPA sulfate, TBBPA glucoside, sulfated TBBPA glucoside, TBBPA monomethyl ether, and tribromobisphenol-A. researchgate.net

A sequential anaerobic-aerobic process has been proposed for the complete degradation of TBBPA. nih.govnih.gov In this approach, anaerobic conditions are first used to reductively debrominate TBBPA to BPA, which is then degraded under aerobic conditions by specialized bacteria. nih.govnih.gov

Interactive Table: Microbial Transformation Products of TBBPA

| Condition | Organism/System | Transformation Pathway | Key Products | Reference |

|---|---|---|---|---|

| Anaerobic | Sediment Slurry | Reductive Debromination | Bisphenol A (BPA) | nih.govnih.govnih.gov |

| Aerobic | Bacteria | O-methylation | TBBPA dimethyl ether | researchgate.net |

| Aerobic | Freshwater microalgae | Sulfation, Glucosylation, O-methylation, Debromination | TBBPA sulfate, TBBPA glucoside, Tribromobisphenol-A | researchgate.net |

Anaerobic Reductive Debromination

Under anaerobic conditions, the primary degradation pathway for Tetrabromobisphenol A (TBBPA), a related compound and likely degradation intermediate of TBBPA-DA, is reductive debromination. researchgate.netnih.govnih.gov This process involves the sequential removal of bromine atoms from the TBBPA molecule, leading to the formation of less brominated bisphenol A (BPA) analogs and ultimately BPA. researchgate.netnih.gov Studies have shown that anaerobic sludge and sediments contain microbial communities capable of this transformation. researchgate.netnih.govnih.gov For instance, in anaerobic sediment slurries, an 80% decrease in TBBPA concentration was observed, with BPA being the main metabolite. researchgate.netepa.gov The process is thought to occur during acidogenesis, the early stages of anaerobic digestion, potentially through cometabolism supported by non-specific enzymes and dehalorespiration. nih.govau.dk The efficiency of this process can be high, with studies reporting biodegradation of up to 97% of the removed TBBPA in anaerobic reactors. nih.govau.dk

The following table summarizes the key findings of anaerobic reductive debromination of TBBPA, a proxy for understanding TBBPA-DA degradation.

| Condition | Organism/System | Key Findings | Reference |

| Anaerobic Sediment Slurry | Mixed microbial community | 80% decrease in TBBPA concentration; accumulation of bisphenol A (BPA). | researchgate.netepa.gov |

| Anaerobic Structured Bed Reactors | Complex microbial communities in domestic sewage | Biodegradation of 86.8% to 97% of removed TBBPA; occurs during acidogenesis. | nih.govau.dk |

| Anoxic Estuarine Sediments | Methanogenic and sulfate-reducing microbial communities | Complete dehalogenation of TBBPA to BPA. | nih.gov |

| Anaerobic Microcosm | Humin-facilitated microbial community | 95.11% of TBBPA debrominated to BPA over 42 days. | nih.gov |

Aerobic Biotransformation Processes

In aerobic environments, the biotransformation of TBBPA-DA and its derivatives follows different pathways. Aerobic microorganisms can utilize BPA, the product of anaerobic debromination, as a sole carbon and energy source. researchgate.netepa.gov For example, a gram-negative bacterium, strain WH1, was isolated that could aerobically degrade BPA, producing intermediates such as 4-hydroxybenzoic acid and 4-hydroxyacetophenone. researchgate.netepa.gov

Cometabolism is another important aerobic process where microbes, while growing on other substrates, can degrade TBBPA. Marine bacterial consortia enriched with substrates like beef extract and peptone have shown the ability to remove approximately 60% of TBBPA. nih.gov A specific strain, Alteromonas macleodii strain GCW, isolated from such a consortium, demonstrated about 90% degradation of TBBPA under aerobic cometabolic conditions. nih.gov The proposed degradation pathways in this case involve β-scission, debromination, and nitration. nih.gov Similarly, the white-rot fungus Irpex lacteus F17 has been shown to degrade TBBPA aerobically, with cometabolism enhancing the process. nih.gov

The table below outlines key research on the aerobic biotransformation of TBBPA.

| Organism/System | Condition | Key Findings | Reference |

| Alteromonas macleodii strain GCW | Aerobic cometabolism | ~90% degradation of TBBPA (10 mg/L) in 10 days; pathways include β-scission, debromination, and nitration. | nih.gov |

| Irpex lacteus F17 | Aerobic cometabolism (glucose as carbon source) | Up to 75.31% degradation rate and 12.40% debromination rate. | nih.gov |

| Nitrifying Activated Sludge | Aerobic | TBBPA transformation with a half-life of 10.3 days; mineralization of 17% of initial TBBPA. Pathways include ipso-substitution, oxidative skeletal cleavage, and O-methylation. | researchgate.net |

| Gram-negative bacterium (strain WH1) | Aerobic | Utilized BPA as a sole carbon and energy source, producing 4-hydroxybenzoic acid and 4-hydroxyacetophenone. | researchgate.netepa.gov |

Sequential Anaerobic/Aerobic Degradation Strategies

Given that anaerobic conditions facilitate the initial debromination of TBBPA to the more aerobically biodegradable BPA, a sequential anaerobic-aerobic treatment strategy is considered highly effective for the complete mineralization of TBBPA-DA and its derivatives. researchgate.netnih.govnih.gov This two-step process first removes the bromine atoms under anaerobic conditions, making the resulting BPA molecule more susceptible to aerobic degradation. researchgate.netnih.gov

Research has demonstrated the success of this approach. In one study, TBBPA was first reductively dehalogenated to BPA in an anaerobic sediment slurry. researchgate.net The persistent BPA was then degraded aerobically by an isolated bacterial strain. researchgate.net More recent studies have established sand/soil columns that synergize anaerobic reductive dehalogenation of TBBPA with the aerobic oxidation of the resulting BPA by Sphingomonas sp. strain TTNP3. nih.gov This system achieved 95.11% debromination of TBBPA to BPA, followed by 85.57% aerobic degradation of the BPA. nih.gov

This integrated approach provides a promising technical solution for the complete biodegradation of TBBPA and similar contaminants. nih.gov

Enzymatic Biocatalysis Research

The use of isolated enzymes for the degradation of TBBPA-DA offers a targeted and potentially more efficient approach compared to using whole microbial cells. Oxidative enzymes, in particular, have shown promise in this area.

Oxidative Enzyme Applications

Oxidative enzymes such as laccases and peroxidases are known for their ability to oxidize a wide range of organic compounds, including halogenated phenols. nih.govnih.gov These enzymes are of interest for the remediation of TBBPA due to their broad substrate specificity. nih.govnih.gov

Chloroperoxidase (CPO) from the fungus Caldaromyces fumago has been shown to effectively transform TBBPA. nih.gov In laboratory studies, free CPO oxidized over 80% of TBBPA in a short time frame, with the reaction following first-order kinetics. nih.gov Immobilizing the enzyme on nanofibers can enhance its stability and reusability. nih.gov

Laccase and manganese peroxidase (MnP), primarily produced by white-rot fungi, are also key enzymes in the degradation of lignin (B12514952) and other phenolic compounds. nih.govmdpi.comnih.gov The production of these enzymes can be enhanced by the presence of inducers like copper and manganese. mdpi.com Studies on the fungus Irpex lacteus F17 have confirmed that the secretion of manganese peroxidase is promoted by Mn2+, leading to increased TBBPA biodegradation. nih.gov

The following table summarizes the application of oxidative enzymes for TBBPA degradation.

| Enzyme | Source | Key Findings | Reference |

| Chloroperoxidase (CPO) | Caldaromyces fumago | Over 80% transformation of TBBPA in 60 minutes. Immobilized CPO can be reused up to five times. | nih.gov |

| Manganese Peroxidase (MnP) | Irpex lacteus F17 | Mn2+ promotes MnP secretion and enhances TBBPA biodegradation. | nih.gov |

| Laccase | White-rot fungi | Known to oxidize a wide variety of phenolic compounds. | nih.govmdpi.com |

Identification of Microbial Consortia and Specific Decomposers

The degradation of complex pollutants like TBBPA-DA is often more efficient when carried out by a microbial consortium rather than a single microbial species. mdpi.comnih.gov Microbial consortia offer greater metabolic diversity and adaptability to environmental conditions. mdpi.comnih.gov

Several studies have focused on identifying the specific microorganisms and consortia responsible for TBBPA degradation. In anaerobic environments, Dehalobacter species have been implicated in the reductive dehalogenation of TBBPA. nih.gov

In aerobic systems, various bacteria have been identified from TBBPA-degrading consortia. In marine sediments, the dominant genera in enrichment cultures included Pseudoalteromonas, Alteromonas, Glaciecola, Thalassomonas, and Limnobacter. nih.gov From these, Alteromonas macleodii strain GCW was isolated and shown to be an efficient TBBPA degrader. nih.gov In a different study, Sphingomonas sp. strain TTNP3 was used to aerobically degrade BPA, the debromination product of TBBPA. nih.gov The white-rot fungus Irpex lacteus F17 is another specific decomposer identified for its ability to aerobically degrade TBBPA. nih.gov

The following table lists some of the identified microbial consortia and specific decomposers of TBBPA.

| Organism/Consortium | Environment/Condition | Role in Degradation | Reference |

| Dehalobacter species | Anaerobic microcosm | Reductive dehalogenation of TBBPA. | nih.gov |

| Pseudoalteromonas, Alteromonas, Glaciecola, Thalassomonas, Limnobacter | Marine sediments (aerobic) | Dominant genera in TBBPA-degrading consortia. | nih.gov |

| Alteromonas macleodii strain GCW | Marine sediments (aerobic) | Isolated strain with high TBBPA degradation efficiency. | nih.gov |

| Sphingomonas sp. strain TTNP3 | Sand/soil columns (aerobic) | Aerobic oxidation of BPA. | nih.gov |

| Irpex lacteus F17 | Laboratory culture (aerobic) | White-rot fungus capable of TBBPA degradation. | nih.gov |

Focused Research Reveals Scarcity of Data on Tetrabromobisphenol A Diacrylate

A thorough investigation into the scientific literature for advanced analytical methodologies concerning this compound has revealed a significant lack of specific data for this particular compound. While extensive research exists for its precursor, Tetrabromobisphenol A (TBBPA), and other derivatives, information solely focusing on the diacrylate version is not sufficiently available to construct a detailed scientific article as per the requested outline.

The initial research strategy involved targeted searches for each section of the proposed article, including sample preparation, microextraction, accelerated solvent extraction, derivatization, and chromatographic separation techniques specifically for this compound. However, the search results consistently redirected to methodologies developed and validated for TBBPA.

For instance, while methods like ultrasound-dispersive liquid-liquid microextraction and solid-phase microextraction have been optimized for TBBPA in various matrices such as dust and water, their direct applicability and performance for this compound have not been documented in the available scientific literature. nih.govsigmaaldrich.com Similarly, derivatization strategies, which are crucial for the gas chromatographic analysis of TBBPA to prevent thermal degradation, would require specific adaptation and validation for the diacrylate ester, details of which are not present in the current body of research. well-labs.commdpi.com

Furthermore, while both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard techniques for the analysis of TBBPA and its derivatives, the specific conditions such as column types, mobile phases, and detector settings for this compound are not established. well-labs.comdphen1.comresearchgate.net The thermal lability of TBBPA derivatives poses a significant challenge for GC analysis, and it is reasonable to assume that the diacrylate would face similar, if not more pronounced, challenges that would necessitate dedicated methodological development. well-labs.com

Given the strict requirement to focus solely on "this compound" and the absence of specific analytical methodologies in the scientific literature, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

It is recommended to broaden the scope of the article to include Tetrabromobisphenol A and its derivatives . This would allow for a comprehensive and well-supported scientific article based on the wealth of available research, covering all the advanced analytical methodologies as requested in the original outline. Such an article would provide valuable insights into the analytical challenges and solutions for this important class of brominated flame retardants.

Advanced Analytical Methodologies for Tetrabromobisphenol a Diacrylate and Its Environmental Metabolites

Chromatographic Separation Techniques

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns with sub-2 µm particle sizes, which operate at higher pressures. While specific UPLC methods dedicated solely to the analysis of Tetrabromobisphenol A diacrylate are not extensively detailed in current literature, the principles of UPLC are highly applicable for its separation and quantification.

The analysis of TBBPA and its derivatives has been shown to benefit from UPLC-based methods, often coupled with mass spectrometry. For instance, a study on TBBPA and its eight derivatives in soil samples utilized Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for simultaneous determination researchgate.net. Although this study focused on a range of TBBPA derivatives, the methodology highlights the potential for UPLC to effectively separate complex mixtures of these brominated compounds. The separation would be based on the hydrophobicity of the analytes, and the diacrylate functional groups would impart a distinct polarity to the molecule compared to TBBPA, allowing for chromatographic separation.

A typical UPLC method for compounds of similar structure would involve a reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The high efficiency of UPLC would result in sharper and narrower peaks, leading to improved sensitivity and resolution from other matrix components and related TBBPA derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the identification and quantification of organic compounds in complex environmental and biological matrices. These methods are particularly well-suited for the analysis of this compound due to their high selectivity and sensitivity.

LC-MS/MS has been successfully employed for the analysis of TBBPA and its derivatives. For example, a method for the simultaneous determination of TBBPA and its derivatives, including TBBPA bis(allyl ether) and TBBPA bis(2,3-dibromopropyl ether), in environmental samples has been developed using LC-MS/MS acs.org. Given the structural similarity, it is anticipated that an LC-MS/MS method for this compound would be highly effective. The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition.

Electrospray ionization (ESI) is a commonly used ionization technique for such analyses, often in the negative ion mode for phenolic compounds like TBBPA. However, for the diacrylate derivative, positive ion mode might also be effective. Another ionization technique, atmospheric pressure chemical ionization (APCI), has also been used for the analysis of TBBPA derivatives researchgate.net.

A study on the analysis of TBBPA and its derivatives in water samples by high-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS) has also been reported, which could be adapted for the diacrylate researchgate.net.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of chemical compounds.

Mass Spectrometry Techniques (e.g., Electrospray Time-of-Flight Mass Spectrometry, Constant Flow Desorption Ionization Mass Spectrometry)

High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Time-of-Flight Mass Spectrometry (ESI-TOF-MS), are invaluable for the accurate mass measurement of this compound, enabling the determination of its elemental composition. While specific studies focusing on the detailed mass spectrometric fragmentation of this compound are scarce, general fragmentation patterns can be inferred. The mass spectrum of TBBPA typically shows the deprotonated molecule [M-H]⁻ in negative ESI. For the diacrylate, fragmentation would likely involve the loss of the acrylate (B77674) groups and fragmentation of the bisphenol A backbone.

A study on TBBPA and its derivatives utilized liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) for identification in environmental samples acs.org. This approach would be highly applicable to the diacrylate, providing both chromatographic separation and high-resolution mass data for confident identification. While Constant Flow Desorption Ionization Mass Spectrometry is a less common technique, its applicability would depend on the thermal stability and volatility of the diacrylate.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TBBPA shows characteristic peaks for the O-H stretching of the phenolic hydroxyl groups, C-Br stretching, and aromatic C-C stretching vibrations researchgate.net. For this compound, the following characteristic peaks would be expected:

C=O stretching: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the carbonyl group of the acrylate ester.

C=C stretching: A band around 1630-1640 cm⁻¹ for the carbon-carbon double bond of the acrylate group.

C-O stretching: Bands in the region of 1100-1300 cm⁻¹ for the C-O ester linkage.

Aromatic C-H and C=C stretching: Bands characteristic of the substituted benzene (B151609) rings.

C-Br stretching: Absorptions in the lower frequency region, typically below 800 cm⁻¹.

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the derivatization of the phenolic hydroxyl groups of TBBPA to the diacrylate ester. The synthesis and characterization of other diacrylate compounds have shown similar characteristic FT-IR peaks journalajocs.com.

Method Validation and Performance Metrics

For any analytical method to be reliable, it must be properly validated. This involves assessing key performance metrics such as sensitivity, linearity, and accuracy.

Sensitivity, Linearity, and Accuracy Assessment

Specific method validation data for the quantitative analysis of this compound is not extensively reported in the literature. However, based on studies of the parent compound TBBPA and its other derivatives, the expected performance can be inferred.

Sensitivity: The sensitivity of an analytical method is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For TBBPA and its derivatives, LC-MS/MS methods have demonstrated very low LODs, often in the picogram to nanogram per liter or gram range in various matrices dphen1.comnih.gov. It is expected that a well-optimized LC-MS/MS method for this compound would achieve similar low detection limits.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For TBBPA, LC-MS/MS methods have shown excellent linearity over several orders of magnitude with correlation coefficients (r²) close to 1.000 nih.gov. A similar linear range would be expected for the diacrylate derivative.

Accuracy: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery experiments in spiked samples. For TBBPA and its derivatives, recoveries in the range of 70-120% are typically considered acceptable, depending on the complexity of the matrix dphen1.comnih.gov. The accuracy of a method for this compound would need to be determined by spiking the compound into blank matrices and measuring the recovery.

The following table summarizes the expected performance metrics for the analysis of this compound based on data from related compounds.

| Parameter | Expected Performance | Analytical Technique | Reference (for related compounds) |

| Limit of Detection (LOD) | pg to ng/L or g range | LC-MS/MS | dphen1.com, nih.gov |

| Linearity (r²) | > 0.99 | LC-MS/MS | nih.gov |

| Accuracy (Recovery) | 70-120% | LC-MS/MS | dphen1.com, nih.gov |

Quantitative Analysis and Reproducibility

The precise quantification of this compound (TBBPA-DA) and its environmental metabolites is crucial for understanding their environmental fate and potential exposure risks. Methodologies for quantitative analysis primarily rely on chromatographic techniques coupled with mass spectrometry, which offer the high sensitivity and selectivity required for complex environmental matrices.

The reproducibility and reliability of these analytical methods are paramount. Key parameters for validation include linearity, the limit of detection (LOD), the limit of quantification (LOQ), recovery, and precision, often expressed as the relative standard deviation (RSD). While specific data for TBBPA-DA is limited, the methodologies applied to its parent compound, Tetrabromobisphenol A (TBBPA), and other brominated flame retardants (BFRs) provide a strong framework.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a prevalent technique for the analysis of TBBPA and its derivatives due to its ability to handle non-volatile and thermally labile compounds without the need for derivatization. nih.gov The soft ionization techniques, such as electrospray ionization (ESI), allow for the monitoring of the intact molecule, which enhances accuracy and precision. diva-portal.org

For instance, a method developed for TBBPA in air samples using LC-ESI-MS demonstrated a low detection limit of 3.1 pg per injection when monitoring the molecular ions. diva-portal.org The recovery rates for this method were 93% at a 30 ng level and 75% at a 3 ng level, with a relative standard deviation (RSD) of 5.9% for air samples collected from a recycling plant. diva-portal.org In another study analyzing TBBPA and its mono- and dimethyl derivatives in fish and sediment, LC-MS/MS methods achieved satisfactory limits of quantification (LOQs), such as 0.06 μg kg⁻¹ wet weight in fish samples. nih.gov The calibration curves for TBBPA and its metabolites showed good linearity with coefficients of determination (r²) greater than 0.98. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool for the quantification of BFRs. lqa.comnih.gov For compounds like TBBPA that are less volatile, a derivatization step is often required to improve their chromatographic behavior. nih.gov A GC-MS method for determining TBBPA in electronic products involved extraction, a derivatization reaction with acetic anhydride, and subsequent analysis. nih.gov This method demonstrated good linearity within a concentration range of 0.25 - 5.0 mg/L, with a correlation coefficient of 0.996. nih.gov The detection limit was 0.05 mg/kg, and the recoveries ranged from 87.3% to 104.1%, with relative standard deviations between 5.6% and 8.5%. nih.gov

Thermal Desorption-GC/MS (TD-GC/MS) offers a simpler analytical technique by eliminating the need for solvent extraction. frontier-lab.com This method has shown good reproducibility for other BFRs, such as a reported RSD of 3.5% for decabromodiphenyl ether (DeBDE) in waste plastic. frontier-lab.com

Interactive Data Table: Quantitative Analysis Parameters for TBBPA and Related Compounds

| Compound | Matrix | Analytical Method | LOD | LOQ | Recovery | RSD (%) | Reference |

| TBBPA | Air | LC-ESI-MS | 3.1 pg (injected) | - | 75-93% | 5.9 | diva-portal.org |

| TBBPA | Electronic Products | GC-MS | 0.05 mg/kg | - | 87.3-104.1% | 5.6-8.5 | nih.gov |

| TBBPA | Fish | LC-MS/MS | - | 0.06 μg/kg | - | - | nih.gov |

| MM-TBBPA | Fish | LC-MS/MS | - | - | - | - | nih.gov |

| DeBDE | Waste Plastic | TD-GC/MS | - | - | - | 3.5 | frontier-lab.com |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; TBBPA: Tetrabromobisphenol A; MM-TBBPA: Monomethyl-Tetrabromobisphenol A; DeBDE: Decabromodiphenyl ether.

The reproducibility of analytical methods is influenced by various factors, including the complexity of the sample matrix, the sample preparation procedure, and the instrumental setup. For complex matrices, such as sediment or biological tissues, extensive cleanup steps may be necessary to remove interfering substances. nih.gov The choice of internal standards, such as ¹³C-labelled TBBPA, is also critical for improving the accuracy and precision of the analysis by compensating for matrix effects and variations in instrument response. diva-portal.org

While the provided data primarily focuses on TBBPA, the established analytical frameworks are directly applicable to the quantitative analysis of TBBPA-DA and its metabolites. Further research is needed to establish and validate specific methods for these compounds to ensure accurate and reproducible measurements in various environmental compartments.

Applications and Performance Evaluation of Tetrabromobisphenol a Diacrylate in Materials Science

Integration into Polymer Composites and Resins

TBBPA-DA is primarily incorporated into polymer matrices as a reactive flame retardant. This means it chemically bonds with the polymer backbone during polymerization, becoming an integral part of the final material. wikipedia.orgelectronics.org This approach is common in the production of epoxy resins, which are fundamental components of printed circuit boards (PCBs). wikipedia.orgelectronics.org In fact, over 90% of TBBPA is used in the manufacturing of FR-4 type PCBs, a standard material in electronic devices. guidechem.comelectronics.org

The integration of TBBPA into polymers like polycarbonates is achieved by replacing a portion of bisphenol A (BPA) during the synthesis process. wikipedia.org This results in a fire-resistant polycarbonate. TBBPA and its derivatives are also employed as additives in engineering plastics such as acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), high-impact polystyrene (HIPS), polybutylene terephthalate (B1205515) (PBT), and polyethylene (B3416737) terephthalate (PET). guidechem.comadditivesforpolymer.com These plastics are then used to manufacture housings, switches, and other components for electrical and electronic equipment. guidechem.com

The synthesis of polymers incorporating TBBPA can be achieved through various methods, including conventional polycondensation reactions and more modern techniques like ultrasonication, microwave irradiation, and UV light exposure. nih.gov For instance, diglycidyl ether of TBBPA (DGETBBPA) is synthesized by the polycondensation of TBBPA with epichlorohydrin. nih.gov Similarly, Tetrabromobisphenol-A polycarbonate (TBBPA-PC) can be synthesized through interfacial polymerization using triphosgene (B27547) and TBBPA. researchgate.net

Table 1: Integration of TBBPA-DA in Various Polymer Systems

| Polymer System | Method of Integration | Key Application |

| Epoxy Resins | Reactive, chemical bonding | Printed Circuit Boards (FR-4) guidechem.comwikipedia.orgelectronics.org |

| Polycarbonates | Reactive, substitution of Bisphenol A | Fire-resistant components wikipedia.org |

| ABS, HIPS | Additive | Housings for electronics guidechem.com |

| PBT, PET | Additive | Electrical and electronic components guidechem.comadditivesforpolymer.com |

Fire Retardancy Mechanisms and Efficiency

The fire-retardant properties of TBBPA and its derivatives are directly linked to their high bromine content. wikipedia.org When a polymer containing TBBPA is exposed to the high temperatures of a fire, the carbon-bromine bonds break, releasing bromine radicals. These radicals act as scavengers in the gas phase of the flame, interrupting the chemical chain reactions of combustion. This "gas-phase mechanism" is a primary way in which brominated flame retardants operate.

In addition to the gas-phase activity, TBBPA can also exhibit a condensed-phase mechanism. In this process, the flame retardant promotes the formation of a protective char layer on the surface of the polymer. alfa-chemistry.com This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down further decomposition and the release of flammable volatiles.

The efficiency of TBBPA as a flame retardant is well-established. Materials incorporating TBBPA are able to meet stringent fire safety standards, such as the UL 94 V-0 rating, which is a critical requirement for plastic materials used in electronic devices. guidechem.com The UL 94 standard is a vertical burn test that assesses the self-extinguishing properties of a material after ignition. A V-0 rating indicates that the material extinguishes within a short time after the ignition source is removed, does not drip flaming particles, and the afterglow does not persist for long.

Table 2: Fire Retardancy Performance of TBBPA in Polymer Systems

| Polymer System | Flame Retardant Loading | Flammability Rating Achieved |

| Epoxy Resin (for FR-4) | ~18-21% bromine content | UL 94 V-0 taylorandfrancis.com |

| Polyethylene | 10 wt% BPH (a related brominated compound) | Self-extinguishing (V-2) faa.gov |

| Polypropylene (with synergist) | 2 wt% Sb2O3 with APP/PER | LOI 36.6%, UL-94 V-0 alfa-chemistry.com |

LOI: Limiting Oxygen Index; APP: Ammonium (B1175870) Polyphosphate; PER: Pentaerythritol (B129877)

Modifiers and Synergistic Effects in Polymer Systems

This synergistic effect is utilized in various polymer systems, including ABS and HIPS. guidechem.com For instance, in polypropylene, an intumescent system containing ammonium polyphosphate (APP) and pentaerythritol (PER) can be made more effective with the addition of antimony trioxide as a synergist. alfa-chemistry.com

Beyond antimony compounds, other modifiers can influence the properties of TBBPA-containing polymers. For example, in polycarbonates, epoxy oligomers derived from TBBPA are used to improve impact strength and minimize the negative effect on the heat distortion temperature. taylorandfrancis.com

Research has also explored the synergistic interactions between different halogens. For example, a combination of bromine and chlorine derivatives, in the presence of antimony trioxide, can exhibit a synergistic flame-retardant effect in polymers like ABS, HIPS, and polypropylene. psu.edu

Environmental Management and Remediation Strategies for Tetrabromobisphenol a Diacrylate Contamination

Wastewater Treatment Technologies

Wastewater treatment plants are significant points of entry for TBBPA into the environment. nih.govresearchgate.net Consequently, a range of technologies has been investigated to remove TBBPA from wastewater, spanning conventional biological treatments to advanced chemical and physical processes.